N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]butanamide
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Overview
Description
N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]butanamide is a compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. These compounds are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2-phenylthiazole with an appropriate ethylating agent to form the intermediate, which is then reacted with butanoyl chloride to yield the final product .
Industrial Production Methods
Industrial production of thiazole derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products .
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]butanamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the butanamide moiety.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced butanamide derivatives.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]butanamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anti-inflammatory and antitumor properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]butanamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and proteins, altering their activity. This interaction can lead to the inhibition of microbial growth, reduction of inflammation, or induction of cell death in tumor cells. The exact pathways and targets can vary depending on the specific application .
Comparison with Similar Compounds
Similar Compounds
2-phenylthiazole: Shares the thiazole ring but lacks the butanamide group.
4-phenylthiazole: Similar structure but with different substitution patterns.
2-(4-methylphenyl)thiazole: Contains a methyl group on the phenyl ring.
Uniqueness
N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]butanamide is unique due to the presence of both the thiazole ring and the butanamide group. This combination imparts distinct biological activities and chemical reactivity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C15H18N2OS |
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Molecular Weight |
274.4 g/mol |
IUPAC Name |
N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]butanamide |
InChI |
InChI=1S/C15H18N2OS/c1-2-6-14(18)16-10-9-13-11-19-15(17-13)12-7-4-3-5-8-12/h3-5,7-8,11H,2,6,9-10H2,1H3,(H,16,18) |
InChI Key |
WQKYAFRTVCCXMX-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)NCCC1=CSC(=N1)C2=CC=CC=C2 |
Origin of Product |
United States |
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